2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride
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Overview
Description
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzamide group substituted with two fluorine atoms at the 2 and 6 positions and a pyrazole ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-amino-1H-pyrazole as the primary starting materials.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Solvents: Common solvents used in this synthesis include dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or pyridine may be added to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with certain enzymes, such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities . The compound’s ability to inhibit these enzymes can disrupt essential metabolic processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A related compound used in the synthesis of various derivatives.
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide: The parent compound without the hydrochloride salt.
Uniqueness
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2193067-98-8 |
---|---|
Molecular Formula |
C10H8ClF2N3O |
Molecular Weight |
259.6 |
Purity |
95 |
Origin of Product |
United States |
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